

An In-Depth Technical Guide to 2-Bromo-5-(tert-butyl)aniline

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Compound of Interest

Compound Name: 2-Bromo-5-(tert-butyl)aniline

Cat. No.: B1531182

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Introduction

2-Bromo-5-(tert-butyl)aniline, identified by CAS Number 58164-14-0, is a substituted aniline derivative that serves as a valuable building block in organic synthesis.^[1] Its unique substitution pattern, featuring a bromine atom ortho to the amino group and a bulky tert-butyl group in the meta position, offers specific steric and electronic properties. These characteristics make it a key intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials.^[2] This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, a representative synthetic workflow, and essential safety protocols, designed for researchers and professionals in chemical and drug development.

Physicochemical Properties

The fundamental properties of **2-Bromo-5-(tert-butyl)aniline** are summarized below. These data are crucial for designing reaction conditions, purification strategies, and appropriate storage solutions.

Property	Value	Source(s)
CAS Number	58164-14-0	[3] [4]
Molecular Formula	C ₁₀ H ₁₄ BrN	[4]
Molecular Weight	228.13 g/mol	[5] [6]
Exact Mass	227.03100 Da	[5]
Physical Form	Solid, Semi-solid, or Liquid	[7]
Purity	Typically ≥98%	[7]
InChI Key	MFHJEGCTVQZAGP- UHFFFAOYSA-N	[7]
Storage Conditions	Room temperature, in a dark place under an inert atmosphere.	[7]

Spectroscopic Characterization

Spectroscopic analysis is fundamental to verifying the identity and purity of a chemical compound. While specific spectra for this exact compound are available through specialized databases, this section outlines the expected characteristics based on its molecular structure. [\[8\]](#)[\[9\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino (-NH₂) protons, and the tert-butyl protons. The aromatic protons will appear as a set of multiplets in the aromatic region (typically 6.5-7.5 ppm), with their coupling patterns revealing their positions relative to the bromo and amino substituents. The amino protons will likely appear as a broad singlet, and the nine equivalent protons of the tert-butyl group will present as a sharp singlet around 1.3 ppm.
- ¹³C NMR:** The carbon NMR spectrum will display ten distinct signals corresponding to each carbon atom in the molecule. The carbons of the tert-butyl group will appear in the aliphatic

region, while the six aromatic carbons will be found in the downfield region (typically 110-150 ppm), with their chemical shifts influenced by the attached functional groups.

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present. For **2-Bromo-5-(tert-butyl)aniline**, key absorption bands are anticipated:

- N-H Stretching: Aromatic primary amines typically show two distinct bands in the 3300-3500 cm^{-1} region, corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group.[\[10\]](#)
- C-N Stretching: A strong band is expected in the 1250-1360 cm^{-1} region.
- C-H Stretching: Signals for aromatic C-H bonds will appear just above 3000 cm^{-1} , while aliphatic C-H stretching from the tert-butyl group will be just below 3000 cm^{-1} .
- C-Br Stretching: This will be observed in the fingerprint region, typically between 500 and 600 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

- Electron Ionization (EI-MS): The molecular ion peak (M^+) would be expected at m/z 227 and 229 with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom.[\[11\]](#) Key fragmentation would likely involve the loss of a methyl group from the tert-butyl moiety.

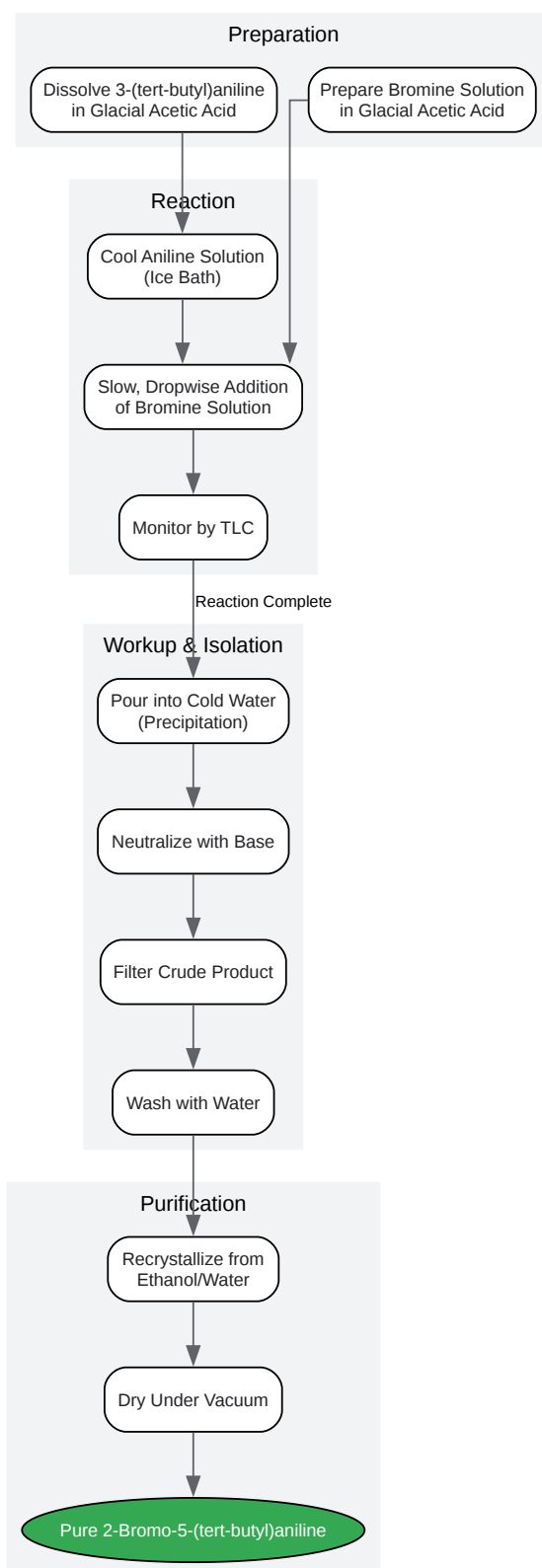
Experimental Protocols

Synthesis via Electrophilic Bromination

The synthesis of **2-Bromo-5-(tert-butyl)aniline** typically involves the direct bromination of 3-(tert-butyl)aniline. The amino group is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. Due to the steric hindrance from the bulky tert-butyl group, bromination is favored at the less hindered ortho position.

Methodology:

- **Dissolution:** Dissolve 3-(tert-butyl)aniline in a suitable solvent like glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.[\[12\]](#)
- **Bromine Addition:** Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred aniline solution. The reaction is exothermic and should be kept cool to prevent over-bromination and side reactions.[\[12\]](#)
- **Reaction Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching:** Pour the reaction mixture into a large volume of cold water to precipitate the crude product.
- **Neutralization:** Carefully neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to deprotonate the anilinium salt and precipitate the free amine.
- **Isolation & Washing:** Filter the resulting solid product, wash thoroughly with water to remove any inorganic salts, and dry under vacuum.[\[12\]](#)
- **Purification:** Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure **2-Bromo-5-(tert-butyl)aniline**.



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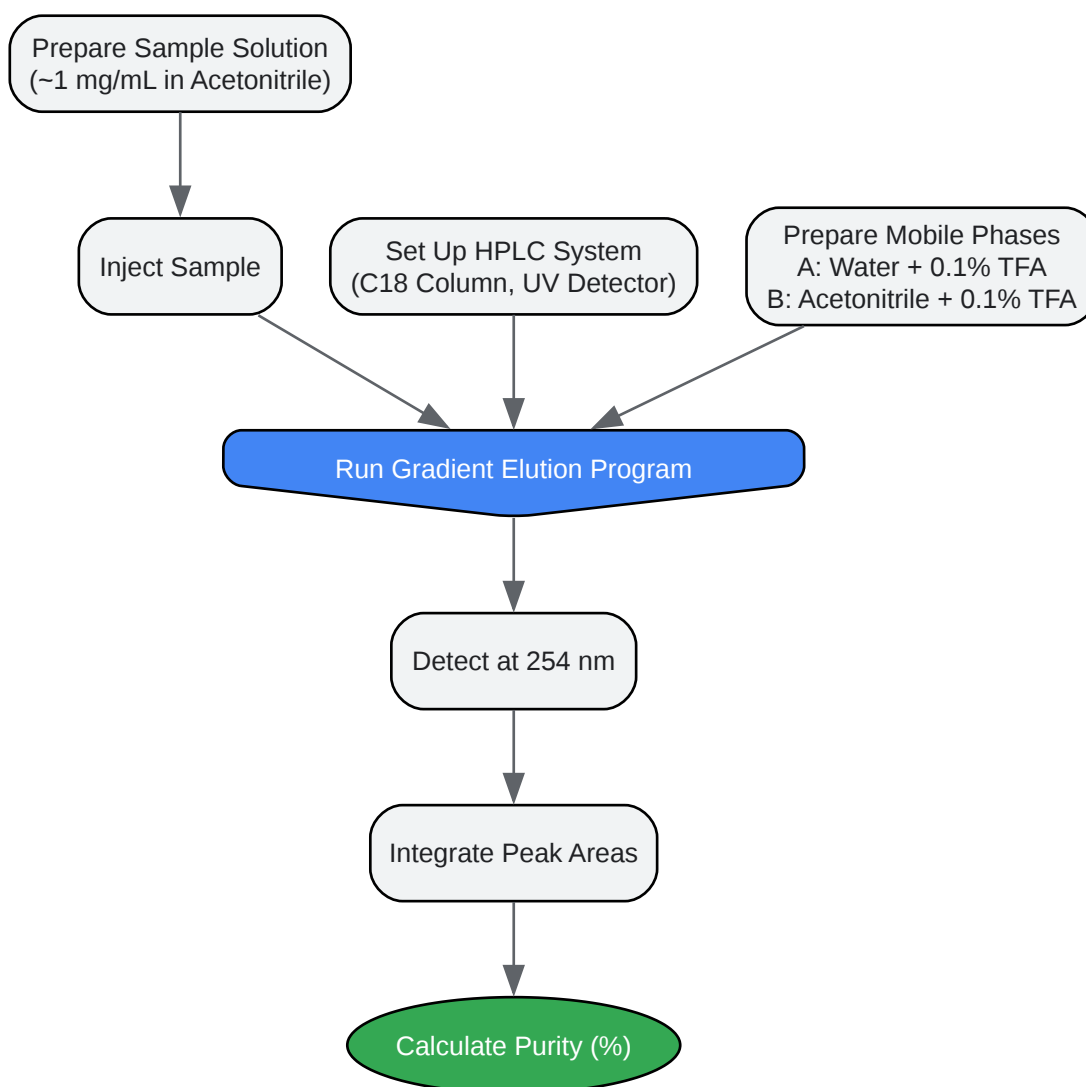
Fig. 1: Synthetic workflow for **2-Bromo-5-(tert-butyl)aniline**.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of organic compounds. A reverse-phase method is typically employed for aniline derivatives.

Methodology:

- **Sample Preparation:** Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Dilute further to an appropriate working concentration.
- **Instrumentation:**
 - **Column:** C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - **Mobile Phase:** A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.
 - **Flow Rate:** 1.0 mL/min.
 - **Detection:** UV detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm).
- **Analysis:** Inject the sample and run the gradient program. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.



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Fig. 2: Analytical workflow for purity assessment by HPLC.

Safety and Handling

2-Bromo-5-(tert-butyl)aniline requires careful handling due to its potential hazards. The following information is derived from its Globally Harmonized System (GHS) classification.

- Signal Word: Warning^[1]
- Pictogram: GHS07 (Exclamation Mark)^[1]

Hazard Statements:

- H315: Causes skin irritation.[1][13]
- H319: Causes serious eye irritation.[1][13]
- H335: May cause respiratory irritation.[1]

Precautionary Statements:

- P261 & P264: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.[1][13]
- P280: Wear protective gloves, eye protection, and face protection.[13]
- P302+P352: IF ON SKIN: Wash with plenty of water.[1][13]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Handling Recommendations:

- Work in a well-ventilated area or under a chemical fume hood.[14][15]
- Use appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[15][16]
- Avoid contact with skin, eyes, and clothing.[14]
- Store in a tightly sealed container in a cool, dry place away from incompatible materials.[15]

Conclusion

2-Bromo-5-(tert-butyl)aniline is a specialized chemical intermediate with well-defined physicochemical and spectroscopic properties. A thorough understanding of its characteristics, coupled with robust synthetic and analytical protocols, is essential for its effective application in research and development. Adherence to strict safety and handling procedures is mandatory to ensure the well-being of laboratory personnel. This guide serves as a foundational resource for scientists working with this versatile compound.

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